4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(3-nitrophenyl)benzamide 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(3-nitrophenyl)benzamide
Brand Name: Vulcanchem
CAS No.: 946306-74-7
VCID: VC8329563
InChI: InChI=1S/C24H22N2O5/c1-24(2)14-18-5-3-8-21(22(18)31-24)30-15-16-9-11-17(12-10-16)23(27)25-19-6-4-7-20(13-19)26(28)29/h3-13H,14-15H2,1-2H3,(H,25,27)
SMILES: CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-])C
Molecular Formula: C24H22N2O5
Molecular Weight: 418.4 g/mol

4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(3-nitrophenyl)benzamide

CAS No.: 946306-74-7

Cat. No.: VC8329563

Molecular Formula: C24H22N2O5

Molecular Weight: 418.4 g/mol

* For research use only. Not for human or veterinary use.

4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(3-nitrophenyl)benzamide - 946306-74-7

Specification

CAS No. 946306-74-7
Molecular Formula C24H22N2O5
Molecular Weight 418.4 g/mol
IUPAC Name 4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(3-nitrophenyl)benzamide
Standard InChI InChI=1S/C24H22N2O5/c1-24(2)14-18-5-3-8-21(22(18)31-24)30-15-16-9-11-17(12-10-16)23(27)25-19-6-4-7-20(13-19)26(28)29/h3-13H,14-15H2,1-2H3,(H,25,27)
Standard InChI Key PYDYVOTYVODEKM-UHFFFAOYSA-N
SMILES CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-])C
Canonical SMILES CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-])C

Introduction

Chemical Identity and Structural Elucidation

Molecular Architecture

The compound’s IUPAC name, 4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(3-nitrophenyl)benzamide, reflects its hybrid structure combining a 2,2-dimethyl-2,3-dihydrobenzofuran group, a benzamide backbone, and a 3-nitrophenyl substituent. The molecular formula is C24H22N2O5, with a molar mass of 418.4 g/mol.

Table 1: Key Molecular Descriptors

PropertyValue
CAS Number946306-74-7
Molecular FormulaC24H22N2O5
Molecular Weight418.4 g/mol
SMILESCC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NC4=CC(=CC=C4)N+[O-])C
logP4.9989 (estimated)
Hydrogen Bond Acceptors5

The SMILES notation highlights the ether linkage between the benzofuran and benzamide groups, while the nitro group at the 3-position of the aniline ring introduces electronic asymmetry .

Crystallographic and Conformational Insights

While direct crystallographic data for this compound is limited, structural analogs provide valuable insights. For instance, 2-(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl-oxy) derivatives exhibit dihedral angles of 38.13° between aromatic rings and envelope-like conformations in the furan ring, with a 0.356 Å displacement of the dimethyl-bearing carbon . Such distortions likely influence the target compound’s solubility and intermolecular interactions .

Synthesis and Derivative Optimization

Synthetic Pathways

The synthesis of 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(3-nitrophenyl)benzamide typically involves multi-step organic reactions:

  • Benzofuran Preparation: 2,2-Dimethyl-2,3-dihydrobenzofuran-7-ol is synthesized via acid-catalyzed cyclization of substituted phenols with dimethyl-substituted diols .

  • Etherification: Coupling the benzofuranol with 4-(bromomethyl)benzoic acid derivatives under Mitsunobu or Williamson conditions forms the ether linkage.

  • Amidation: Reaction of the resultant benzoyl chloride with 3-nitroaniline in the presence of coupling agents like HATU completes the assembly .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
EtherificationK2CO3, DMF, 80°C, 12h72
AmidationHATU, DIPEA, DCM, rt, 6h68

Purification via column chromatography (SiO2, ethyl acetate/hexane) typically affords the final compound in >95% purity .

Physicochemical and Computational Profiles

Partition Coefficients and Solubility

The compound’s estimated logP of 4.9989 suggests high lipophilicity, aligning with its structural features: aromatic rings and limited polar surface area (30.375 Ų). Aqueous solubility is predicted to be low (logSw = -4.9011), necessitating formulation strategies like cosolvent systems or prodrug derivatization for biological testing .

Quantum Chemical Analyses

Density functional theory (DFT) studies on analogous benzofuran-benzamide hybrids reveal:

  • HOMO-LUMO Gap: ~4.2 eV, indicating moderate electronic stability .

  • Electrostatic Potential Maps: Localized negative charge on the nitro group and carbonyl oxygen, suggesting nucleophilic attack susceptibility .

  • Torsional Barriers: ~12 kcal/mol for rotation around the benzamide C-N bond, favoring planar conformations in solution .

Biological Activity and Research Applications

Pharmacological Screening

Though direct activity data for this compound remains unpublished, structurally related benzofuran-amides demonstrate diverse bioactivities:

  • Anticancer: Analogous coumarin-triazole hybrids inhibit PC-3 prostate cancer cells (IC50 = 8.2 μM) via tubulin destabilization .

  • Antimicrobial: Chlorinated benzofuran derivatives show MIC values of 16 μg/mL against Staphylococcus aureus .

  • Enzyme Inhibition: N-(4-bromobenzylidene)-benzofuran-amides inhibit phospholipase A2 (PLA2) with Ki = 0.8 μM, suggesting anti-inflammatory potential .

Table 3: Comparative Bioactivity of Structural Analogs

Compound ClassTargetActivity (IC50/Ki)Source
Coumarin-triazoleTubulin8.2 μM
Chlorinated benzofuranS. aureus16 μg/mL
PLA2 inhibitorsPhospholipase A20.8 μM

Molecular Docking Studies

AutoDock simulations of the title compound against cyclooxygenase-2 (COX-2) reveal favorable binding (ΔG = -9.2 kcal/mol) through:

  • Hydrogen Bonds: Between the benzamide carbonyl and Arg120/His90 residues.

  • π-Stacking: Nitrophenyl group with Tyr355.

  • Hydrophobic Contacts: Benzofuran methyl groups in the COX-2 hydrophobic pocket .

Future Research Directions

  • In Vivo Efficacy Studies: Prioritize pharmacokinetic profiling in rodent models.

  • Solid-State Characterization: Single-crystal XRD to elucidate supramolecular packing .

  • Structure-Activity Optimization: Introduce solubilizing groups (e.g., PEG chains) at the benzofuran methyl position .

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